1-Phenylprop-2-yn-1-amine
Overview
Description
1-Phenylprop-2-yn-1-amine is an organic compound with the molecular formula C9H9N. It is characterized by a phenyl group attached to a propynylamine structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
1-Phenylprop-2-yn-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with propargylamine in the presence of a gold catalyst. This one-pot oxidation procedure uses manganese dioxide (MnO2) followed by a gold-catalyzed multicomponent reaction . Another method involves the aza-Michael addition of amines to ynones under metal-free conditions . Industrial production methods typically focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-Phenylprop-2-yn-1-amine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen halides, lithium aluminum hydride (LiAlH4), and various oxidizing agents. Major products formed from these reactions include aldehydes, ketones, and substituted amines.
Scientific Research Applications
1-Phenylprop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research explores its potential in developing pharmaceuticals due to its unique reactivity.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylprop-2-yn-1-amine involves its interaction with various molecular targets. For instance, in gold-catalyzed reactions, it forms vinylallene derivatives through consecutive [1,2]-acyloxy/[1,2]-silyl rearrangements . These reactions are facilitated by the formation of gold vinylcarbene intermediates, which undergo regioselective attacks by alkynylsilanes.
Comparison with Similar Compounds
1-Phenylprop-2-yn-1-amine can be compared with similar compounds such as 1-Phenylprop-2-yn-1-one and N-(prop-2-yn-1-yl)-o-phenylenediamines . While these compounds share structural similarities, this compound is unique due to its amine functionality, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1-phenylprop-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFFHKYDKHUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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